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molecular formula C15H22N2O2 B3137480 Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate CAS No. 439096-21-6

Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate

Cat. No. B3137480
M. Wt: 262.35 g/mol
InChI Key: WIKWPYFFKLRAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258304B2

Procedure details

A mixture of intermediate (3) (0.0055 mol) in THF (50 ml) was hydrogenated with palladium on carbon (10%; 0.16 g) as a catalyst for 30 minutes at a temperature of 50° C. After uptake of hydrogen (1 equivalent), the catalyst was filtered off and the filtrate was evaporated, yielding [1-(4-amino-phenyl)-piperidin-4-yl]-acetic acid ethyl ester (intermediate 4).
Name
intermediate ( 3 )
Quantity
0.0055 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][CH:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)[CH2:8][CH2:7]1)[CH3:2].[H][H]>C1COCC1.[Pd]>[CH2:1]([O:3][C:4](=[O:21])[CH2:5][CH:6]1[CH2:7][CH2:8][N:9]([C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)[CH2:10][CH2:11]1)[CH3:2]

Inputs

Step One
Name
intermediate ( 3 )
Quantity
0.0055 mol
Type
reactant
Smiles
C(C)OC(CC1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1CCN(CC1)C1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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